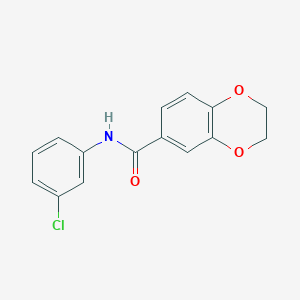![molecular formula C19H13N3O2S2 B251751 N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea is not fully understood. However, studies have suggested that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea may also act as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can inhibit the activity of COX-2 and LOX, reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can be easily synthesized using various methods, making it readily available for research purposes. However, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea also has some limitations, such as its limited water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea. One area of focus could be on elucidating the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, which could provide insights into its potential therapeutic applications. Another area of research could be on developing more efficient methods for synthesizing N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea, which could improve its availability for research purposes. Additionally, studies could be conducted to investigate the potential applications of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea in other fields, such as environmental science and agriculture.
Métodos De Síntesis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea can be synthesized using various methods, including the reaction between 2-aminobenzoxazole and 2-thienyl isocyanate followed by reaction with thiourea. Another method involves the reaction between 2-thienyl isocyanate and 3-(2-aminophenyl) benzoxazole followed by reaction with thiourea. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to obtain a high yield of the product.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and cancer. In agriculture, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its ability to enhance plant growth and resistance to environmental stressors. In environmental science, N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its potential use in the removal of heavy metals from contaminated soils and water.
Propiedades
Fórmula molecular |
C19H13N3O2S2 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-9-4-10-26-16)22-19(25)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)24-18/h1-11H,(H2,20,22,23,25) |
Clave InChI |
YFQTXHHHQCCYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)